molecular formula C19H15ClFN3O3S B6279765 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea CAS No. 1011130-91-8

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea

Cat. No.: B6279765
CAS No.: 1011130-91-8
M. Wt: 419.9
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Description

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group, a phenylurea moiety, and halogen substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea typically involves a multi-step process:

    Formation of 3-chloro-4-fluorobenzenesulfonyl chloride: This intermediate is prepared by reacting 3-chloro-4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Synthesis of 3-(3-chloro-4-fluorobenzenesulfonamido)aniline: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base such as pyridine to form the sulfonamide derivative.

    Coupling with phenyl isocyanate: Finally, the sulfonamide derivative is reacted with phenyl isocyanate under mild conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide and urea groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized forms of the sulfonamide or urea groups.

    Reduction: Reduced forms of the sulfonamide or urea groups.

    Hydrolysis: Aniline derivatives and phenylurea fragments.

Scientific Research Applications

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The halogen substituents may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.

    3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-(4-methylphenyl)urea: Similar structure with a methyl group on the phenyl ring.

Uniqueness

3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea is unique due to its specific combination of a sulfonamide group, halogen substituents, and a phenylurea moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCLTVLXIAJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011130-91-8
Record name 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea
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